An In-depth Technical Guide to Diethyl 2-(4-(benzyloxy)benzylidene)malonate
An In-depth Technical Guide to Diethyl 2-(4-(benzyloxy)benzylidene)malonate
This guide provides a comprehensive technical overview of diethyl 2-(4-(benzyloxy)benzylidene)malonate, a molecule of significant interest in synthetic and medicinal chemistry. We will delve into its structure, synthesis, and spectroscopic characterization, offering insights for researchers, scientists, and professionals in drug development.
Introduction: Unveiling the Core Structure
Diethyl 2-(4-(benzyloxy)benzylidene)malonate, with the molecular formula C21H22O5, is an organic compound featuring a central α,β-unsaturated system.[1] The structure is characterized by a diethyl malonate moiety condensed with a 4-(benzyloxy)benzaldehyde. This arrangement of functional groups, particularly the activated double bond and the ester functionalities, makes it a versatile intermediate for further chemical transformations. Alkylidene and arylidene malonates, in general, are recognized as important building blocks for a variety of biologically active compounds.[2][3]
Key Structural Features:
-
Diethyl Malonate Core: Provides two ester groups and an activated methylene group, which is the key to its synthesis via the Knoevenagel condensation.[4][5][6]
-
Benzylidene Group: The substituted aromatic ring influences the electronic properties and steric environment of the molecule.
-
Benzyloxy Substituent: A benzyl ether linkage at the para position of the phenyl ring, which can be a site for further modification or can influence the molecule's biological activity.
Synthesis: The Knoevenagel Condensation in Focus
The primary and most efficient method for synthesizing diethyl 2-(4-(benzyloxy)benzylidene)malonate is the Knoevenagel condensation.[4][5][6] This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound, in this case, diethyl malonate, with an aldehyde, 4-(benzyloxy)benzaldehyde.[4][6]
The Underlying Mechanism
The Knoevenagel condensation is typically catalyzed by a weak base, such as piperidine or an amine.[5][6] The mechanism proceeds through the following key steps:
-
Enolate Formation: The base abstracts an acidic proton from the α-carbon of diethyl malonate, forming a resonance-stabilized enolate ion.[4][5] The presence of two electron-withdrawing ester groups significantly increases the acidity of these protons.[4][6]
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-(benzyloxy)benzaldehyde.[4][5]
-
Aldol-type Addition: This attack forms an alkoxide intermediate, which is subsequently protonated to yield a β-hydroxy compound.[4][5]
-
Dehydration: The β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the stable, conjugated α,β-unsaturated product, diethyl 2-(4-(benzyloxy)benzylidene)malonate.[4][6]
Experimental Protocol: A Reproducible Method
The following protocol outlines a general procedure for the synthesis of diethyl 2-(4-(benzyloxy)benzylidene)malonate.[7]
Materials:
-
4-(Benzyloxy)benzaldehyde
-
Piperidine (catalyst)
-
Toluene (solvent)
-
Hydrochloric acid (aqueous, for workup)
-
Sodium bicarbonate (aqueous, for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-(benzyloxy)benzaldehyde (1 equivalent) in toluene.
-
Add diethyl malonate (1 to 1.2 equivalents) to the solution.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux. Water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer successively with dilute aqueous HCl, aqueous NaHCO3, and water.[7]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield pure diethyl 2-(4-(benzyloxy)benzylidene)malonate as a solid.[7]
Caption: Workflow for the synthesis of diethyl 2-(4-(benzyloxy)benzylidene)malonate.
Structural Elucidation: A Spectroscopic Approach
The definitive structure of diethyl 2-(4-(benzyloxy)benzylidene)malonate is confirmed through a combination of spectroscopic techniques.
Physical and Chemical Properties
A summary of the key computed physical and chemical properties is presented below.[1]
| Property | Value |
| Molecular Weight | 354.4 g/mol |
| Exact Mass | 354.14672380 Da |
| Molecular Formula | C21H22O5 |
| XLogP3 | 4.8 |
| Topological Polar Surface Area | 61.8 Ų |
| CAS Number | 53361-40-3 |
Data sourced from PubChem CID 12369941.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Ethyl Groups: Two distinct sets of signals for the two ethyl groups of the diethyl malonate moiety. Each will show a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (OCH₂).
-
Vinylic Proton: A singlet for the vinylic proton (=CH) of the benzylidene group.
-
Aromatic Protons: Signals in the aromatic region corresponding to the protons of the two phenyl rings. The para-substituted ring will likely show two doublets.
-
Benzyloxy Methylene Protons: A singlet for the two protons of the benzylic methylene group (OCH₂Ph).
Expected ¹³C NMR Spectral Features:
-
Ester Carbonyls: Two signals in the downfield region for the two ester carbonyl carbons (C=O).
-
Alkene Carbons: Signals for the two carbons of the C=C double bond.
-
Aromatic Carbons: Multiple signals in the aromatic region for the carbons of the two phenyl rings.
-
Ethyl Group Carbons: Signals for the methylene (OCH₂) and methyl (CH₃) carbons of the ethyl groups.
-
Benzyloxy Methylene Carbon: A signal for the benzylic methylene carbon (OCH₂Ph).
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
Expected IR Absorption Bands:
-
C=O Stretching: A strong absorption band around 1720-1740 cm⁻¹ characteristic of the ester carbonyl groups. Conjugation with the C=C double bond may shift this to a slightly lower wavenumber.
-
C=C Stretching: An absorption band in the region of 1620-1640 cm⁻¹ corresponding to the stretching of the carbon-carbon double bond.
-
C-O Stretching: Strong bands in the 1000-1300 cm⁻¹ region due to the C-O stretching of the ester and ether linkages.
-
Aromatic C-H and C=C Stretching: Several bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 354.4).[1]
-
Loss of Ethoxy Group: A fragment corresponding to the loss of an ethoxy radical (•OCH₂CH₃), resulting in an [M-45]⁺ peak.
-
Loss of Diethyl Malonate Moiety: A significant fragmentation pathway could involve the cleavage of the diethyl malonate group.[14]
-
Tropylium Ion: A peak at m/z = 91, corresponding to the stable tropylium cation (C₇H₇⁺), is a common fragment for compounds containing a benzyl group.
Applications in Research and Development
Diethyl 2-(4-(benzyloxy)benzylidene)malonate and its derivatives are valuable intermediates in organic synthesis and medicinal chemistry. The presence of multiple functional groups allows for a wide range of chemical modifications, making it a versatile scaffold for the synthesis of more complex molecules.
-
Drug Discovery: Benzylidene malonate derivatives have been investigated for a range of pharmacological activities. The core structure can be modified to interact with various biological targets.
-
Precursor for Heterocyclic Synthesis: The α,β-unsaturated system is a key feature for the construction of various heterocyclic ring systems through Michael addition and subsequent cyclization reactions.
-
Material Science: The conjugated system in these molecules can be exploited in the development of organic materials with specific optical or electronic properties.
Caption: Potential applications of diethyl 2-(4-(benzyloxy)benzylidene)malonate.
Conclusion
Diethyl 2-(4-(benzyloxy)benzylidene)malonate is a well-defined organic molecule with a rich chemistry. Its synthesis via the robust Knoevenagel condensation is efficient and scalable. The combination of spectroscopic techniques provides a clear and unambiguous structural assignment. As a versatile synthetic intermediate, it holds considerable potential for the development of novel compounds in the fields of medicinal chemistry and materials science. This guide has provided a foundational, in-depth technical overview to aid researchers and scientists in their understanding and utilization of this valuable chemical entity.
References
-
PubChem. Diethyl 2-(4-(benzyloxy)benzylidene)malonate. National Center for Biotechnology Information. Available from: [Link]
-
Master Organic Chemistry. Knoevenagel Condensation Reaction. Available from: [Link]
-
Wikipedia. Knoevenagel condensation. Wikimedia Foundation. Available from: [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]
-
Amazon S3. Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Available from: [Link]
-
National Institutes of Health. Crystal structure of 2-[2-(benzyloxy)benzylidene]malononitrile. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. Available from: [Link]
-
National Institutes of Health. Dimethyl 2-(4-methylbenzylidene)malonate. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Available from: [Link]
-
The Good Scents Company. Diethyl malonate. Available from: [Link]
-
Cheméo. Chemical Properties of Diethyl malonate (CAS 105-53-3). Available from: [Link]
-
ResearchGate. Dimethyl 2-(4-methylbenzylidene)malonate. Available from: [Link]
-
PrepChem.com. Preparation of diethyl benzylidenemalonate. Available from: [Link]
-
Mayr, H. Determination of the Electrophilicity Parameters of Diethyl Benzylidenemalonates in DMSO - Supporting Information. Available from: [Link]
-
PubChem. Diethyl 2-(4-hydroxybenzylidene)malonate. National Center for Biotechnology Information. Available from: [Link]
-
Wikipedia. Diethyl malonate. Wikimedia Foundation. Available from: [Link]
-
New Drug Approvals. Diethyl benzylmalonate, IR, NMR, Mass. Available from: [Link]
-
Georganics. Diethyl 2-[4-(benzyloxy)benzylidene]malonate. Available from: [Link]
-
Organic Syntheses. DIETHYL n-BUTYLMALONATE. Available from: [Link]
-
NIST WebBook. Diethyl malonate. National Institute of Standards and Technology. Available from: [Link]
-
NIST WebBook. Diethyl diethylmalonate. National Institute of Standards and Technology. Available from: [Link]
-
NIST WebBook. Diethyl malonate. National Institute of Standards and Technology. Available from: [Link]
-
ResearchGate. Preparation of diethyl-2-benzylidene malonate with the Knövenagel condensation. Available from: [Link]
-
SpectraBase. Benzylidene-malonic acid, diethyl ester - Optional[MS (GC)] - Spectrum. Available from: [Link]
-
Frontiers. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Available from: [Link]
-
St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available from: [Link]
Sources
- 1. Diethyl 2-(4-(benzyloxy)benzylidene)malonate | C21H22O5 | CID 12369941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl 2-(4-methylbenzylidene)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. diethyl malonate, 105-53-3 [thegoodscentscompany.com]
- 9. Diethyl malonate (CAS 105-53-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 11. Diethyl malonate [webbook.nist.gov]
- 12. Diethyl malonate [webbook.nist.gov]
- 13. Diethyl 2-(4-hydroxybenzylidene)malonate | C14H16O5 | CID 576572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
